Thalidomide-5'-O-PEG3-OH is synthesized from thalidomide through various chemical modifications, including the addition of polyethylene glycol (PEG) chains to improve its pharmacological properties. The compound is primarily used in research settings, particularly in studies related to cancer treatment and immune modulation.
Thalidomide-5'-O-PEG3-OH is classified as an immunomodulatory drug and a targeted protein degradation agent. It belongs to a class of compounds known as thalidomide analogs, which are explored for their ability to modulate immune responses and inhibit angiogenesis.
The synthesis of Thalidomide-5'-O-PEG3-OH involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Thalidomide-5'-O-PEG3-OH has a complex molecular structure characterized by its unique arrangement of atoms:
These structural features contribute to its biological activity and interactions with target proteins.
The compound's structure includes functional groups that facilitate interactions with biological targets, enhancing its therapeutic potential.
Thalidomide-5'-O-PEG3-OH can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are crucial for developing new derivatives that may exhibit improved pharmacological properties.
The mechanism of action for Thalidomide-5'-O-PEG3-OH primarily involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. Upon binding to cereblon, it induces the degradation of transcription factors IKZF1 and IKZF3, which are essential for regulating immune responses and cell proliferation. This modulation leads to anti-inflammatory effects and potential anti-cancer activity.
By altering protein degradation pathways, Thalidomide-5'-O-PEG3-OH can effectively influence cellular processes associated with cancer progression and immune regulation.
Thalidomide-5'-O-PEG3-OH is typically presented as a white to off-white powder with a high degree of solubility in polar solvents due to the PEG modification.
Key chemical properties include:
These properties make it suitable for various applications in both research and therapeutic contexts.
Thalidomide-5'-O-PEG3-OH has diverse applications across several fields:
Thalidomide derivatives represent a cornerstone in the evolution of precision therapeutics, transitioning from notorious teratogens to indispensable ligands in targeted protein degradation (TPD). This metamorphosis stems from seminal discoveries elucidating their mechanism via cereblon (CRBN)-mediated ubiquitination, repurposing their molecular liabilities into therapeutic assets [3] [10]. Thalidomide-5'-O-PEG3-OH exemplifies this evolution—a chemically engineered derivative designed to overcome pharmacological limitations while harnessing CRBN’s protein degradation machinery. Its integration into PROTACs (PROteolysis-TArgeting Chimeras) underscores a paradigm shift from occupancy-based inhibition to event-driven substrate elimination [8].
Thalidomide’s history is marked by tragedy and reinvention. Initially marketed in the 1950s as a sedative, its teratogenicity led to catastrophic birth defects, primarily limb malformations and organ dysgenesis [3]. Withdrawal prompted decades of research, culminating in the 2010 discovery that thalidomide binds CRBN, the substrate receptor of the CRL4 ubiquitin ligase complex, altering its specificity toward developmental transcription factors like SALL4, PLZF, and p63 [1] [10]. This mechanistic insight enabled therapeutic repurposing:
Table 1: Key Milestones in Thalidomide Derivative Development
| Year | Discovery | Impact |
|---|---|---|
| 1961 | Thalidomide withdrawn due to teratogenicity | Highlighted need for rigorous drug screening |
| 2010 | CRBN identified as primary target | Enabled rational design of IMiDs [10] |
| 2019 | p63/PLZF degradation linked to limb defects | Clarified teratogenic mechanisms [1] [3] |
| 2020s | Thalidomide-PEG conjugates for PROTAC synthesis | Improved solubility and linker flexibility [5] [9] |
Native thalidomide suffers from poor solubility, metabolic instability, and off-target effects. Strategic modifications address these limitations while enhancing compatibility with TPD platforms:
PEGylation Advantages
Functional Group Engineering
Modification at thalidomide’s C5'-position (5'-O-PEG3-OH) preserves CRBN binding while eliminating the chiral center responsible for erratic metabolism. This contrasts with earlier derivatives prone to hydrolysis into toxic metabolites (e.g., 5-hydroxythalidomide) [1] [3].
Table 2: Impact of Linker Length on PROTAC Efficacy
| Linker Type | Length (Atoms) | Degradation Efficiency (DC50) | Key Limitations |
|---|---|---|---|
| Alkyl Chains | 10–12 | >100 nM | Poor solubility, off-target effects |
| PEG8–PEG10 | 20–30 | 10–50 nM | Hook effect, low cell penetration |
| PEG3–PEG4 | 8–12 | <10 nM | Optimal ternary complex stability |
Thalidomide-5'-O-PEG3-OH serves as a foundational building block in next-generation PROTACs, addressing critical challenges in degrader design:
CRBN-Specific Recruitment
The compound’s thalidomide core maintains high-affinity CRBN binding (Kd = 0.8–1.2 μM), enabling hijacking of E3 ligase activity. Unlike VHL or MDM2 ligands, thalidomide derivatives exploit CRBN’s "plastic" binding pocket, accommodating diverse neosubstrates [4] [8].
Miniaturized PROTAC Synthesis
Traditional PROTACs suffer from high molecular weights (>800 Da), limiting oral bioavailability. Thalidomide-5'-O-PEG3-OH enables compact degraders:
Overcoming Teratogenicity
Structural separation of therapeutic and teratogenic motifs is critical. While native thalidomide degrades SALL4/p63, 5'-O-PEG3-OH modifications restrict substrate specificity. Recent analogs tethering PEG to C5' show reduced PLZF degradation—a key mediator of limb defects—while maintaining IKZF1 degradation for oncology [1] [10].
Table 3: Commercial Thalidomide-PEG Conjugates for PROTAC R&D
| Product Name | Functional Group | Molecular Weight | Key Application |
|---|---|---|---|
| Thalidomide-5'-O-PEG3-propargyl | Propargyl | 444.44 Da | Click chemistry conjugation [6] |
| Thalidomide-5'-amine-PEG3-amine | Primary amine | 484.93 Da | Amide coupling to carboxylic acids [9] |
| Thalidomide-5'-O-PEG3-OH | Hydroxyl | ~420 Da | Esterification/alkylation scaffolds |
Concluding Remarks
Thalidomide-5'-O-PEG3-OH epitomizes the convergence of medicinal chemistry and targeted protein degradation. Its design leverages historical insights into CRBN biology while innovating through rational PEGylation—a strategy that balances molecular functionality with synthetic practicality. As PROTACs advance into clinical realms (e.g., ARV-110 for prostate cancer), this compound class will remain instrumental in developing degraders against "undruggable" targets, from transcription factors to aberrant kinases [2] [8]. Future iterations may explore branched PEGs or alternative E3 ligases to further refine degradation specificity.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: